Cas no 78365-98-7 (Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-)

Technical Introduction: Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- is a chiral bicyclic compound featuring a rigid norbornane scaffold with functionalized hydroxyl and amino groups. Its stereochemically defined structure (1R,2S,3R,4S) enhances selectivity in asymmetric synthesis and catalytic applications. The compound’s fused ring system imparts stability, while the polar groups (methanol and amino) improve solubility and reactivity, making it valuable for pharmaceutical intermediates or ligand design. The rel- designation indicates relative stereochemistry, offering flexibility in derivatization. This building block is particularly useful in medicinal chemistry for constructing constrained frameworks with precise spatial orientation. Its synthetic versatility and stereochemical control support its use in advanced research and fine chemical development.
Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- structure
78365-98-7 structure
Product Name:Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-
CAS No:78365-98-7
MF:C8H15NO
MW:141.210802316666
CID:534615
PubChem ID:11863521
Update Time:2025-10-30

Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-
    • DIEXO-(3-AMINO-BICYCLO[2.2.1]HEPT-2-YL)-METHANOL
    • [(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]hept-2-yl]methanol
    • bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1S,2R,3S,4R)-
    • [(1r,2s,3r,4s)-3-aminobicyclo[2.2.1]hept-2-yl]methanol
    • QGMMKSUHQMVLRO-VGRMVHKJSA-N
    • Rel-((1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-yl)methanol
    • 78365-98-7
    • SCHEMBL4944353
    • Inchi: 1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2/t5-,6+,7+,8-/m1/s1
    • InChI Key: QGMMKSUHQMVLRO-VGRMVHKJSA-N
    • SMILES: OC[C@@H]1[C@@H]([C@H]2CC[C@@H]1C2)N

Computed Properties

  • Exact Mass: 141.115364102g/mol
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2Ų

Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- Pricemore >>

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Additional information on Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-

Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- and Its Significance in Modern Chemical Research

The compound CAS no. 78365-98-7, identified as Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-, represents a fascinating molecule with a complex and intricate structure that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative belongs to a class of compounds known for their unique stereochemical properties and potential biological activities. The specific configuration denoted by the notation (1R,2S,3R,4S)-rel- underscores the precise three-dimensional arrangement of its substituents, which is crucial for understanding its reactivity and function.

At the heart of this compound's appeal lies its bicyclic framework, which combines a seven-membered ring system with two bridgehead carbons. This structural motif is not only chemically intriguing but also mimics several natural products and pharmacophores found in biologically active molecules. The presence of both an amine group at the 3-position and a hydroxyl group at the 2-position introduces multiple sites for functionalization and interaction with biological targets. Such structural features make it a valuable scaffold for drug discovery and synthetic chemistry.

In recent years, there has been growing interest in the development of chiral building blocks that can be incorporated into more complex molecular architectures. The stereochemistry of Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- is particularly noteworthy because it exhibits a non-superimposable mirror image, making it an enantiomer or diastereomer with distinct properties. This specificity is critical in pharmaceutical applications where the biological activity of a drug can be highly dependent on its stereochemical configuration.

The compound's utility extends beyond mere structural complexity; it serves as a versatile intermediate in the synthesis of more sophisticated molecules. Researchers have leveraged its framework to develop novel ligands for enzymes and receptors, as well as to construct analogs of known bioactive agents. The ability to introduce modifications at multiple positions while maintaining the core bicyclic scaffold allows chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity.

One of the most compelling aspects of this molecule is its potential application in medicinal chemistry. The amine group at the 3-position can form hydrogen bonds or participate in coordination interactions with biological targets, while the hydroxyl group can serve as a site for further derivatization via esterification or etherification reactions. These functional handles make it an attractive candidate for designing molecules that interact selectively with specific proteins or nucleic acids.

Recent studies have highlighted the importance of Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel- in the development of novel therapeutic agents. For instance, researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways or as modulators of neurotransmitter systems. The precise stereochemical control afforded by this compound allows for the creation of enantiopure or diastereomerically pure derivatives that exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

The synthesis of such complex molecules often presents significant challenges due to their strained ring systems and multiple stereocenters. However, advances in synthetic methodology have made it increasingly feasible to construct these frameworks with high precision. Techniques such as asymmetric hydrogenation, enzymatic resolution, and chiral auxiliaries have enabled chemists to achieve the desired stereochemical outcomes efficiently.

The broader implications of this research are substantial. By providing access to novel molecular scaffolds like Bicyclo[2.2.1]heptane-2-methanol, 3-amino-, (1R,2S,3R,4S)-rel-, scientists can continue to expand the chemical space explored in drug discovery efforts. This is particularly important given the increasing prevalence of resistance to existing therapies and the need for new treatments targeting emerging diseases.

Furthermore, the study of compounds like this one contributes to our fundamental understanding of how molecular structure influences biological activity. By dissecting the relationship between stereochemistry and function, researchers can gain insights that inform future design strategies. This knowledge is not only valuable for developing new drugs but also for understanding natural product biosynthesis and ecological interactions.

In conclusion,Bicyclo[2.2.1]heptane-2-methanol, CAS no 78365-98-7, stands out as a remarkable example of how structural complexity can be leveraged to create molecules with significant potential in pharmaceutical research. Its unique stereochemical features and versatile functionalization possibilities make it an indispensable tool for synthetic chemists and medicinal chemists alike.

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